19-Norpregna-4,17(20)-dien-3-one is a synthetic steroid compound derived from the natural steroid progesterone. It is classified under the category of 19-nor steroids, which are characterized by the absence of a methyl group at the C-19 position of the steroid nucleus. This modification significantly alters the biological activity and pharmacological properties of the compound. The compound is particularly relevant in medicinal chemistry and pharmacology due to its potential therapeutic applications.
19-Norpregna-4,17(20)-dien-3-one is synthesized through various chemical methods that modify the steroid backbone of progesterone. It belongs to a broader class of compounds known as progestins, which are synthetic derivatives of progesterone used in hormone replacement therapy and contraceptive formulations. The classification of this compound can be summarized as follows:
The synthesis of 19-Norpregna-4,17(20)-dien-3-one typically involves several key steps, including:
The synthesis can be achieved through various methods, including:
The molecular structure of 19-Norpregna-4,17(20)-dien-3-one features a four-ring steroid framework with specific modifications at the C-3 and C-17 positions. The absence of a methyl group at C-19 differentiates it from traditional pregnane steroids.
Key structural data includes:
19-Norpregna-4,17(20)-dien-3-one can participate in several chemical reactions:
The choice of reagents and conditions is critical in determining the yield and purity of the final product. For example, oxidation reactions often require acidic conditions to facilitate the reaction.
The mechanism of action for 19-Norpregna-4,17(20)-dien-3-one primarily involves its interaction with progesterone receptors in target tissues. Upon binding, it modulates gene expression related to reproductive functions, influencing processes such as ovulation and menstruation.
The binding affinity and efficacy of this compound can vary based on structural modifications compared to natural progesterone. Studies have shown that certain derivatives exhibit enhanced activity or selectivity for specific receptor subtypes.
19-Norpregna-4,17(20)-dien-3-one has several significant applications in various fields:
The systematic IUPAC name for this compound is 19-Norpregna-4,17(20)-dien-3-one, reflecting two critical structural modifications from the progesterone scaffold:
The stereochemistry follows the natural steroid configuration:
Table 1: Core Structural Features of 19-Norpregna-4,17(20)-dien-3-one
Structural Element | Specification | Biological Implication |
---|---|---|
C19 position | Methyl group absent | Reduced steric hindrance for receptor binding |
Unsaturation | Δ⁴ (C4=C5), Δ¹⁷⁽²⁰⁾ (C17 exocyclic methylene) | Enhanced rigidity and planarity |
C3 functional group | Ketone (=O) | Essential for A-ring recognition by receptors |
C17 configuration | 17α-H typical | Modulates androgenic vs. progestogenic activity |
Positional isomerism in 19-norsteroids significantly alters pharmacological profiles. Key isomers include:
The 4,17(20)-diene isomer uniquely balances progestogenic and androgenic activities due to:
Table 2: Structural and Functional Comparison with Reference Steroids
Parameter | Progesterone | 19-Norpregna-4,17(20)-dien-3-one | Androstane |
---|---|---|---|
Skeleton | Pregnane (21C) | 19-Norpregnane (20C) | Androstane (19C) |
C19 group | Methyl present | Absent | Methyl present |
C17 substituent | Acetyl side chain (C20-C22) | Exocyclic methylene | Typically hydroxyl or ketone |
PR binding affinity* | 100% (reference) | 150-300% [3] | <5% |
Metabolic stability | Moderate | Low (C17 exocyclic bond reactive) | High |
*Relative binding affinity to progesterone receptor based on receptor assays [3] [5]
Key differences driving functional shifts:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: